molecular formula C21H20BrNO5 B214437 1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214437
M. Wt: 446.3 g/mol
InChI Key: PPIOENKZOMXZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole alkaloids. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The synthesis method of this compound involves several steps, which will be discussed in detail in Additionally, this paper will explore the scientific research applications of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which ultimately leads to cell death.
Biochemical and Physiological Effects
1-Allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit anticancer activity in several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential applications in medicinal chemistry research. Additionally, this compound has been shown to exhibit potent anticancer activity, which could be useful in the development of new cancer therapeutics. One limitation of using this compound in lab experiments is its complex synthesis method, which could be a barrier to its widespread use.

Future Directions

For research on 1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one could include further studies on its potential applications in medicinal chemistry research, particularly in the development of new cancer therapeutics. Additionally, future research could focus on the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, future research could explore the synthesis of analogs of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis method of 1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with allyl bromide to form the allylated product. The allylated product is then subjected to a bromination reaction to form the brominated product. The final step involves the reaction of the brominated product with indole-2,3-dione in the presence of a base to form the desired product.

Scientific Research Applications

1-Allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity through the inhibition of tubulin polymerization. Additionally, this compound has been studied for its potential applications as a neuroprotective agent.

properties

Product Name

1-allyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H20BrNO5

Molecular Weight

446.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H20BrNO5/c1-4-9-23-17-7-5-13(22)10-16(17)21(26,20(23)25)12-18(24)15-11-14(27-2)6-8-19(15)28-3/h4-8,10-11,26H,1,9,12H2,2-3H3

InChI Key

PPIOENKZOMXZLG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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